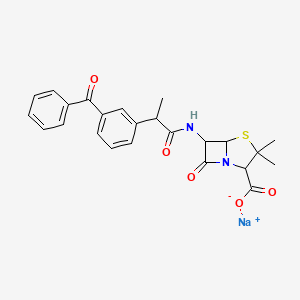
Ketocillin (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketocillin (sodium) is a semisynthetic penicillin compound known for its antibacterial properties. It is primarily used in scientific research and not for human or veterinary use . The chemical formula for Ketocillin (sodium) is C24H23N2NaO5S, and it has a molecular weight of 474.51 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ketocillin (sodium) involves the modification of natural penicillin compounds. The process typically includes the acylation of the penicillin nucleus with specific acyl chlorides under controlled conditions. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of Ketocillin (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in solid powder form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Ketocillin (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent penicillin compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acyl side chain
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Parent penicillin compound.
Substitution: Various substituted penicillin derivatives
科学的研究の応用
Ketocillin (sodium) is widely used in scientific research due to its antibacterial properties. Its applications include:
Chemistry: Used as a model compound for studying penicillin derivatives.
Biology: Employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: Investigated for potential therapeutic applications in treating bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations .
作用機序
Ketocillin (sodium) exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This inhibition leads to cell lysis and ultimately the death of the bacterial cell .
類似化合物との比較
Similar Compounds
Methicillin: Another semisynthetic penicillin with similar antibacterial properties.
Oxacillin: Known for its resistance to beta-lactamase enzymes.
Nafcillin: Similar to oxacillin but with a different side chain structure
Uniqueness
Ketocillin (sodium) is unique due to its specific acyl side chain, which imparts distinct antibacterial properties and resistance to certain bacterial enzymes. This makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C24H23N2NaO5S |
|---|---|
分子量 |
474.5 g/mol |
IUPAC名 |
sodium;6-[2-(3-benzoylphenyl)propanoylamino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H24N2O5S.Na/c1-13(15-10-7-11-16(12-15)18(27)14-8-5-4-6-9-14)20(28)25-17-21(29)26-19(23(30)31)24(2,3)32-22(17)26;/h4-13,17,19,22H,1-3H3,(H,25,28)(H,30,31);/q;+1/p-1 |
InChIキー |
NZXCOWFCUGWKEB-UHFFFAOYSA-M |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B14079713.png)
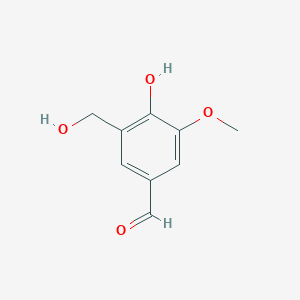
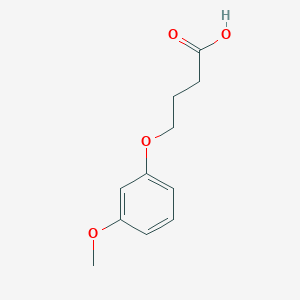
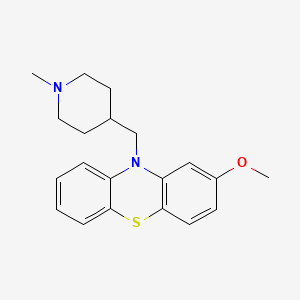

![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)

![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
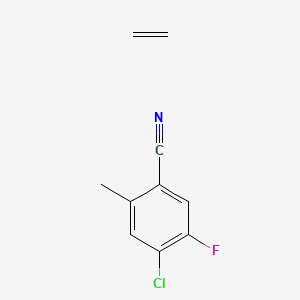
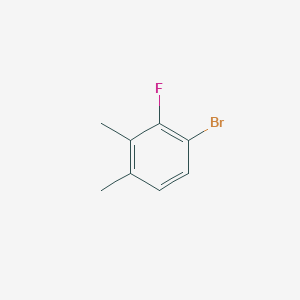
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-ethoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079775.png)
![1-[3-(Benzyloxy)phenyl]-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079776.png)


